molecular formula C11H13IO3 B8714189 3,5-Diethoxy-4-iodobenzaldehyde

3,5-Diethoxy-4-iodobenzaldehyde

Cat. No.: B8714189
M. Wt: 320.12 g/mol
InChI Key: MRNFSCMXRMZCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diethoxy-4-iodobenzaldehyde is a benzaldehyde derivative featuring ethoxy (-OCH₂CH₃) groups at the 3- and 5-positions and an iodine atom at the 4-position of the aromatic ring. The ethoxy groups enhance lipophilicity and stability under acidic conditions compared to hydroxylated analogs, while the iodine atom offers a site for further functionalization (e.g., cross-coupling reactions).

Properties

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

3,5-diethoxy-4-iodobenzaldehyde

InChI

InChI=1S/C11H13IO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-7H,3-4H2,1-2H3

InChI Key

MRNFSCMXRMZCBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1I)OCC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparison

A comparative analysis of key structural analogs is provided below:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
3,5-Diethoxy-4-iodobenzaldehyde C₁₁H₁₃IO₃ (inferred) 3,5-diethoxy, 4-iodo ~350 (estimated) Organic synthesis intermediate
4-Hydroxy-3,5-diiodobenzaldehyde C₇H₄I₂O₂ 4-hydroxy, 3,5-diiodo 373.92 Pharmaceutical precursors, dyes
4-Fluoro-3,5-diiodobenzaldehyde C₇H₃FI₂O 4-fluoro, 3,5-diiodo 375.91 Specialty chemical synthesis
Key Observations:
  • Substituent Effects: Electron-Donating vs. In contrast, fluorine (electron-withdrawing) in 4-Fluoro-3,5-diiodobenzaldehyde enhances the aldehyde's electrophilicity, favoring nucleophilic additions . Steric and Solubility Properties: The ethoxy groups impart greater lipophilicity and steric bulk compared to hydroxyl or halogen substituents, improving solubility in organic solvents like DMF or ethanol .
  • Reactivity in Synthesis :

    • Condensation Reactions : 3,5-Diethoxy-4-iodobenzaldehyde may undergo condensation with amines or hydrazines, similar to methods described for substituted benzaldehydes in imidazole and triazole syntheses . Sodium metabisulfite in DMF (120°C, N₂ atmosphere) is a common catalyst for such reactions .
    • Iodine Reactivity : The iodine atom enables cross-coupling (e.g., Suzuki-Miyaura) or halogen-exchange reactions, analogous to 4-Hydroxy-3,5-diiodobenzaldehyde’s utility in generating bioactive molecules .

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